molecular formula C16H15F3N2OS B2539681 3-(thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide CAS No. 2191265-61-7

3-(thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

Cat. No. B2539681
CAS RN: 2191265-61-7
M. Wt: 340.36
InChI Key: LQQYAHJBCNXUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as TTPC and is a pyrrolidine-based compound that has a thiophene ring and a trifluoromethylphenyl group attached to it.

Scientific Research Applications

Thiophenylhydrazonoacetates in Heterocyclic Synthesis

The synthesis of Benzo[b]thiophen-2-yl-hydrazonoesters through the coupling of 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with ethyl cyanoacetate or ethyl acetoacetate demonstrates the compound's reactivity toward various nitrogen nucleophiles. This reactivity facilitates the production of derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine, highlighting its utility in heterocyclic synthesis (Mohareb et al., 2004).

Synthesis of Thieno[3,2-d]pyrimidine and Thieno[3,4-b]pyridine Derivatives

3-Amino-4-cyano-2-thiophenecarboxamides were employed as synthons for generating thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides. The compound's versatility in reacting with different chemicals to form complex heterocyclic structures further underscores its value in synthetic organic chemistry (El-Meligie et al., 2020).

Antiproliferative Activity of Thienopyridines

The study on 3-Amino-2-arylcarboxamide-thieno[2,3-b]pyridines revealed their antiproliferative properties against the phospholipase C enzyme. By modifying key functional groups within the compound, researchers were able to investigate structure-activity relationships, leading to the discovery of compounds with enhanced activity (van Rensburg et al., 2017).

Synthesis and Antimicrobial Activity of Thio-Substituted Derivatives

The compound's ability to react with various reagents for the synthesis of thio-substituted ethyl nicotinate derivatives, thieno[3,2-b]pyridines, and pyridothienopyrimidine derivatives underscores its potential in creating antimicrobial agents. The diverse chemical transformations it undergoes indicate its applicability in developing new therapeutic agents with antimicrobial properties (Gad-Elkareem et al., 2011).

properties

IUPAC Name

3-thiophen-3-yl-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2OS/c17-16(18,19)13-1-3-14(4-2-13)20-15(22)21-7-5-11(9-21)12-6-8-23-10-12/h1-4,6,8,10-11H,5,7,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQYAHJBCNXUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

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